Reduced Lipophilicity (XLogP) vs. Benzyl Ester Analog Improves Drug-Likeness
The target compound exhibits a computed XLogP of 1.7, which is 0.5 log units lower than that of its closest benzyl-protected analog (XLogP 2.2) [1]. This lower lipophilicity aligns better with established oral drug space guidelines (e.g., Lipinski's Rule of 5) and predicts improved aqueous solubility and reduced off-target binding compared to the more lipophilic benzyl variant.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate: 2.2 |
| Quantified Difference | ΔXLogP = -0.5 (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Lower lipophilicity directly correlates with reduced promiscuity, lower metabolic clearance, and better developability profiles in early-stage drug discovery.
- [1] PubChem Compound Summary for CID 73553728, Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate. National Center for Biotechnology Information (2025). View Source
